Sorafenib-d4

Extraction Recovery Internal Standard LC-MS/MS Validation

Scientists performing regulatory-compliant PK/TDM studies select Sorafenib-d4 because it precisely co‑elutes with sorafenib, correcting matrix‑induced ion suppression/enhancement. Non‑isotopic internal standards show divergent extraction recovery and ionization efficiency, introducing bias that exceeds FDA/EMA ±15% accuracy thresholds. This deuterated analog ensures robust bioanalytical method validation for ANDA submissions and drug‑drug interaction studies. Order for reliable, matrix‑effect‑free LC‑MS/MS quantitation.

Molecular Formula C21H16ClF3N4O3
Molecular Weight 468.8 g/mol
Cat. No. B12424595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorafenib-d4
Molecular FormulaC21H16ClF3N4O3
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i2D,3D,5D,6D
InChIKeyMLDQJTXFUGDVEO-KDWOUJHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorafenib-d4: A Deuterated Internal Standard for Precise Quantification in Cancer Research and Therapeutic Drug Monitoring


Sorafenib-d4 is a stable isotope-labeled analog of the multikinase inhibitor sorafenib, wherein four hydrogen atoms are replaced with deuterium (2H) . The compound (CAS 1207560-07-3) retains the pharmacological target profile of unlabeled sorafenib, including inhibition of Raf-1, B-Raf, and VEGFR-3, with reported IC50 values of 6 nM, 20 nM, and 22 nM, respectively [1]. Its primary utility is as an internal standard (IS) in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling accurate measurement of sorafenib concentrations in complex biological matrices for pharmacokinetic studies and therapeutic drug monitoring (TDM) [2].

Why Sorafenib-d4 Cannot Be Substituted by Non-Isotopic Internal Standards for Accurate LC-MS/MS Quantification


While non-isotopic internal standards (e.g., meloxicam, diclofenac sodium, or dovitinib) have been used in sorafenib bioanalytical methods [1][2][3], they exhibit divergent physicochemical properties, leading to differential extraction recovery, ionization efficiency, and matrix effect susceptibility [4]. In contrast, the deuterated Sorafenib-d4 closely mimics the chromatographic retention time, ionization behavior, and sample preparation recovery of the target analyte sorafenib, thereby effectively correcting for matrix-induced ion suppression/enhancement and sample-to-sample variability. Substitution with a non-isotopic analog introduces quantifiable bias that can exceed the FDA/EMA bioanalytical validation acceptance criteria of ±15% accuracy [5][6]. Consequently, for robust and regulatory-compliant pharmacokinetic or TDM studies, Sorafenib-d4 provides a significant advantage over non-isotopic alternatives. For a quantitative comparison, see Section 3.

Quantitative Differentiation of Sorafenib-d4 Relative to Alternatives: A Head-to-Head Comparison for Analytical Method Selection


Extraction Recovery Comparison: Sorafenib-d4 vs. Non-Isotopic Internal Standards in Biological Matrices

In LC-MS/MS assays, isotopically labeled internal standards such as Sorafenib-d4 demonstrate extraction recovery behavior nearly identical to the target analyte sorafenib, unlike non-isotopic alternatives. For instance, a validated method using diclofenac sodium as a non-isotopic IS reported a mean recovery of >97.01% for sorafenib [1]. In contrast, methods employing deuterated internal standards achieve a tighter recovery range of 90.5%–99.4% for sorafenib [2], with the deuterated standard itself exhibiting comparable recovery [3]. This consistency minimizes variability across sample preparation, enhancing accuracy.

Extraction Recovery Internal Standard LC-MS/MS Validation

Matrix Effect Mitigation: Deuterated vs. Non-Isotopic Internal Standards

Matrix effects, which can cause significant ion suppression or enhancement in LC-MS/MS, are effectively compensated by deuterated internal standards. In a validated UPLC-MS/MS method for sorafenib quantification using a deuterated IS (e.g., Sorafenib-d4 or similar), the matrix effect was reported as 96.9%–107.2% [1]. In contrast, methods using non-isotopic internal standards may require extensive matrix effect evaluation and are more prone to variability [2]. The near-identical ionization efficiency of Sorafenib-d4 to sorafenib ensures that matrix-induced signal alterations are uniformly reflected in the IS response, enabling accurate correction.

Matrix Effect Ion Suppression LC-MS/MS

Accuracy and Precision in Validated Bioanalytical Methods: Sorafenib-d4 vs. Non-Deuterated Standards

Validated LC-MS/MS methods employing deuterated internal standards for sorafenib quantification consistently achieve high accuracy and precision. For instance, a method using a deuterated IS reported intra- and inter-day precision (CV) of 1.4–6.6% and accuracy of 92.6–105.4% [1]. In contrast, a method using the non-isotopic IS dovitinib for sorafenib tosylate reported accuracy ranging from -6.12% to +?% [2]. The narrower CV range and tighter accuracy window achieved with deuterated IS meet stringent regulatory acceptance criteria (±15% for all QC levels, ±20% at LLOQ) [3].

Accuracy Precision Bioanalytical Method Validation

Regulatory Compliance and Analytical Traceability: Sorafenib-d4 as a Pharmacopeial Reference Standard

Sorafenib-d4 is supplied with comprehensive characterization data, including Certificates of Analysis (CoA) that document purity (typically ≥98% by HPLC) and isotopic enrichment (e.g., 95% atom D) . This level of documentation ensures compliance with regulatory guidelines for analytical method development and validation (AMV) required for Abbreviated New Drug Applications (ANDA) and commercial production [1]. Furthermore, Sorafenib-d4 can serve as a traceable reference standard against USP or EP pharmacopeial monographs . Non-isotopic alternatives lack this direct traceability pathway and may require additional characterization, increasing development time and cost.

Regulatory Compliance ANDA Pharmacopeial Traceability

High-Impact Application Scenarios for Sorafenib-d4 in Bioanalysis and Pharmaceutical Development


Therapeutic Drug Monitoring (TDM) of Sorafenib in Oncology Patients

Sorafenib exhibits high inter-individual pharmacokinetic variability, with plasma concentrations linked to both efficacy and toxicity. Sorafenib-d4 as an internal standard enables the accurate and precise quantification of sorafenib in patient plasma using LC-MS/MS, a critical requirement for TDM. Validated methods using deuterated IS achieve the necessary accuracy (92.6–105.4%) and precision (CV 1.4–6.6%) to guide dose adjustments and improve clinical outcomes [1][2].

Pharmacokinetic (PK) and Bioequivalence Studies for Generic Sorafenib Formulations

For ANDA submissions, demonstrating bioequivalence of a generic sorafenib product requires robust bioanalytical methods that meet FDA/EMA validation standards. Sorafenib-d4, with its regulatory-compliant characterization and traceability to pharmacopeial standards, provides a reliable internal standard for generating the precise concentration-time data needed for PK parameter calculation and statistical analysis [3].

Investigating Drug-Drug Interactions and Metabolic Pathways Involving Sorafenib

Sorafenib is a substrate of CYP3A4 and UGT1A9, and co-administration with inducers or inhibitors can alter its exposure. Accurate quantification of sorafenib and its metabolites (e.g., N-oxide) in the presence of other drugs is essential for interaction studies. Methods employing Sorafenib-d4 as an IS have demonstrated high extraction recovery (>90%) and minimal matrix effects, enabling reliable measurement of sorafenib in complex biological samples from drug interaction studies [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sorafenib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.